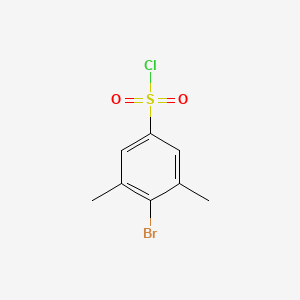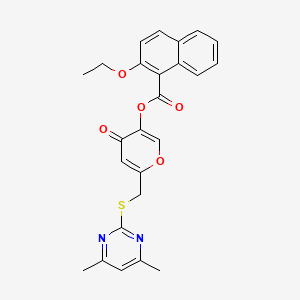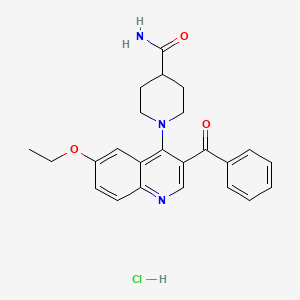![molecular formula C13H14N4S B2716680 5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 497060-51-2](/img/structure/B2716680.png)
5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the indole family and has a triazinoindole core structure.
科学的研究の応用
Synthesis and Chemical Reactivity
One key area of research is the exploration of the regioselectivity in cyclization reactions of related indole derivatives. For example, the study by Vasˈkevich et al. (2011) demonstrated the cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles, leading to various angular and linear annelated products, which highlights the compound's utility in synthesizing complex heterocyclic structures with potential biological activity (Vasˈkevich et al., 2011). Similarly, Rybakova et al. (2016) discussed the halocyclization of related compounds, providing insights into the structural modifications achievable through halogenation, further expanding the chemical utility of these molecules (Rybakova et al., 2016).
Chemotherapeutic Applications
Research into condensed triazines, including triazino[5,6-b]indoles, has indicated their potential as chemotherapeutic agents. Ram (1980) synthesized derivatives by cyclisation and displacement reactions, suggesting the utility of these compounds in drug development (Ram, 1980).
Novel Reaction Pathways
The study of indole derivatives in inverse electron demand Diels-Alder reactions (Benson et al., 1990) exemplifies the exploration of novel reaction pathways. Such studies provide valuable information on the reactivity of these compounds under various conditions, laying the groundwork for further synthetic applications (Benson et al., 1990).
Antimicrobial and Anticonvulsant Activities
Some derivatives have been evaluated for their antimicrobial and anticonvulsant activities. For instance, Kumar et al. (2014) designed and synthesized a series of halo-substituted triazino[5,6-b]indole derivatives, revealing compounds with significant anticonvulsant activity, thus indicating potential therapeutic applications (Kumar et al., 2014).
特性
IUPAC Name |
5,6,8-trimethyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-7-5-8(2)11-9(6-7)10-12(17(11)3)14-13(18-4)16-15-10/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQMHPCFXOBJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2C)N=C(N=N3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2716598.png)

![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride](/img/structure/B2716600.png)


![[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2716606.png)



![tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2716611.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2716612.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2716613.png)

![Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2716617.png)
